N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C17H22F6N2O3 and its molecular weight is 416.364. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activities
N-[2-(Diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has been studied for its potential as an antiarrhythmic agent. Benzamides with trifluoroethoxy ring substituents, including compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have been shown to possess oral antiarrhythmic activity in mice. The structural variations in the heterocyclic ring significantly influence the antiarrhythmic activity. The compound flecainide acetate, which is a derivative of this class, was extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).
Melanoma Cytotoxicity
Research has demonstrated that radioiodinated N-(2-(diethylamino)ethyl)benzamides selectively target melanotic melanoma and are used in nuclear medicine for scintigraphic imaging. Derivatives of this compound conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma therapy. These derivatives have shown increased cytotoxicity against melanoma cells compared to parent compounds, supporting the concept of selective in vivo delivery of cytostatics in melanoma cells (Wolf et al., 2004).
Synthesis of Supramolecular Structures
The compound has been utilized in the synthesis of supramolecular structures. A study reported the phase separation and self-assembly of N1,N3,N5-tris[2-(diethylamino)-ethyl]-1,3,5-benzenetricarboxamide into well-defined supramolecular fiber-like structures in the form of microtubes upon heating from aqueous solutions (Frank et al., 2020).
Epoxy Resin Polymerization
The compound has been involved in the synthesis of novel bis esters and polyamides for use as epoxy curing agents. These polyamides have been characterized for their potential in polymerizing epoxy resins, which are essential for coating applications and fabricating fiber-reinforced composites (Baraiya et al., 1997).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F6N2O3/c1-3-25(4-2)8-7-24-15(26)13-9-12(27-10-16(18,19)20)5-6-14(13)28-11-17(21,22)23/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXPQSOSVXFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.